
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzimidazole ring, a pyrrole ring, and an oxolane ring. It has attracted the attention of researchers due to its unique structure and potential applications in various fields.
作用機序
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These effects make it a potential candidate for the treatment of inflammatory and tumor-related diseases.
実験室実験の利点と制限
One of the advantages of using 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a useful tool for studying the biological effects of these enzymes and pathways. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one. One direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Another direction is the study of its mechanism of action and its effects on various signaling pathways in cells. Additionally, further research could be done on the synthesis and purification methods for this compound to make it more accessible for scientific research.
合成法
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-(chloromethyl)oxolane with 1H-benzimidazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 3-oxo-3,4-dihydro-2H-pyrrole-1-carboxylic acid to yield the final product.
科学的研究の応用
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
特性
分子式 |
C16H18N4O2 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H18N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-2,5-6,10H,3-4,7-9,17H2,(H,18,19) |
InChIキー |
DZKKMQVJNPNRFL-UHFFFAOYSA-N |
異性体SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
正規SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





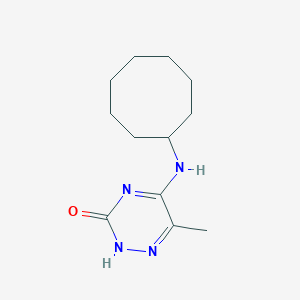
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)

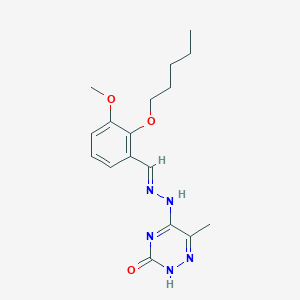
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
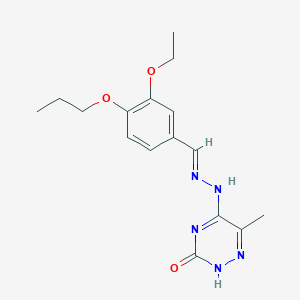
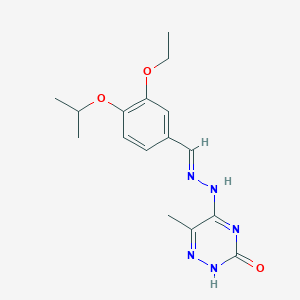
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)

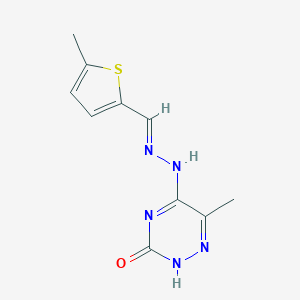
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)